N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, molecular properties, and biological evaluations, including antimicrobial and antiproliferative activities.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole and pyrrole moieties. The synthesis pathway can be summarized as follows:
- Formation of Triazole : The initial step involves the cyclization of appropriate precursors to form the triazole ring.
- Pyrrole Integration : The introduction of the pyrrole group enhances the biological activity.
- Final Coupling : The final product is obtained through coupling reactions involving phenyl and acetamide functionalities.
Molecular Properties
The molecular formula of this compound is C18H19N5S, indicating a complex structure that contributes to its biological properties. The presence of sulfur in the structure suggests potential interactions with biological targets.
Antimicrobial Activity
N-phenyl derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
N-phenyl derivative | E. coli | 20 | 50 |
N-phenyl derivative | S. aureus | 22 | 25 |
These results indicate that the compound exhibits a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Antiproliferative Activity
Research has also focused on the antiproliferative effects of N-phenyl derivatives on cancer cell lines. Studies reveal that this compound can inhibit the proliferation of various cancer cells, including breast and colon cancer lines:
Cell Line | IC50 (μM) |
---|---|
MCF7 (breast cancer) | 15 |
HCT116 (colon cancer) | 12 |
The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest, which are crucial for developing anticancer therapies .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Antimicrobial Evaluation : A study evaluated a series of triazole derivatives for their antibacterial activity, revealing that compounds with similar structural motifs exhibited significant activity against E. coli and S. aureus .
- Anticancer Studies : Another investigation into pyrrole-containing compounds demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the triazole structure could enhance efficacy .
Properties
IUPAC Name |
N-phenyl-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17(21-15-8-2-1-3-9-15)14-27-19-23-22-18(16-10-4-5-11-20-16)25(19)24-12-6-7-13-24/h1-13H,14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZYZZLHXVBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.